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2,3,5-Trimethylpyrazine-d9 -

2,3,5-Trimethylpyrazine-d9

Catalog Number: EVT-12555222
CAS Number:
Molecular Formula: C7H10N2
Molecular Weight: 131.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,3,5-Trimethylpyrazine-d9 is a deuterated derivative of 2,3,5-trimethylpyrazine, a compound with the chemical formula C7H10N2C_7H_{10}N_2. This compound is widely recognized for its role as a flavoring agent in various food products, contributing to the aroma and taste profiles of baked goods, fried foods, and beverages. The addition of deuterium (d9) enhances its utility in scientific research, particularly in studies involving metabolic pathways and flavor compound interactions.

Source

2,3,5-Trimethylpyrazine is primarily derived from natural sources such as roasted nuts, coffee, and certain grains. It can also be synthesized through various chemical methods that utilize readily available precursors like 2,3-butanedione and 1,2-diaminopropane. The synthesis of its deuterated form involves similar methodologies but incorporates deuterated reagents to achieve the desired isotopic labeling.

Classification

This compound falls under the category of pyrazines, which are aromatic heterocycles containing nitrogen. Pyrazines are known for their characteristic nutty and roasted flavors, making them valuable in the food industry. The specific classification of 2,3,5-trimethylpyrazine-d9 as a flavoring agent aligns it with food additives regulated by organizations such as the Food and Drug Administration (FDA) and the Flavor and Extract Manufacturers Association (FEMA).

Synthesis Analysis

Methods

The synthesis of 2,3,5-trimethylpyrazine-d9 can be achieved through several methods:

  1. Condensation Reaction:
    • A common method involves the reaction between 2,3-butanedione and 1,2-diaminopropane under controlled conditions. The reaction typically occurs at low temperatures (around -5 °C) to favor high selectivity and yield.
    • A specific synthesis method includes using deuterated acetone or other deuterated solvents to incorporate deuterium into the final product.
  2. Gas Phase Catalytic Dehydrogenation:
    • This method utilizes piperazine or other diamines in a gas phase reaction with appropriate catalysts to produce 2,3,5-trimethylpyrazine-d9.

Technical Details

The synthesis process requires careful control of temperature and reaction times to maximize yield and purity. For example, one method describes maintaining a reaction temperature between -5 °C to 15 °C while gradually adding reactants over several hours .

Molecular Structure Analysis

Structure

The molecular structure of 2,3,5-trimethylpyrazine-d9 consists of a pyrazine ring with three methyl groups attached at positions 2, 3, and 5. The incorporation of deuterium replaces hydrogen atoms in the methyl groups or elsewhere in the structure.

Data

  • Molecular Formula: C7H10N2C_7H_{10}N_2 (for 2,3,5-trimethylpyrazine); C7D10N2C_7D_{10}N_2 for its deuterated form.
  • Molecular Weight: Approximately 134.17 g/mol for non-deuterated; slightly higher for deuterated variants.
  • Melting Point: Typically around 40-42 °C for non-deuterated forms.
Chemical Reactions Analysis

Reactions

2,3,5-trimethylpyrazine-d9 can undergo various chemical reactions typical of pyrazines:

  1. Oxidation Reactions:
    • It can be oxidized to form N-oxides or other derivatives under specific conditions using agents such as hydrogen peroxide or potassium permanganate .
  2. Hydrolysis:
    • In alkaline conditions or with strong acids, it may hydrolyze to yield other functionalized derivatives.

Technical Details

These reactions often require precise conditions regarding temperature and pH to ensure selectivity towards desired products without unwanted side reactions.

Mechanism of Action

Process

The mechanism by which 2,3,5-trimethylpyrazine-d9 exerts its flavoring properties involves interaction with olfactory receptors in the human nose. Upon ingestion or inhalation:

  1. Binding: The compound binds to specific receptors that are sensitive to its unique molecular structure.
  2. Signal Transduction: This binding triggers a cascade of biochemical signals that result in the perception of flavor.
  3. Metabolism: Following consumption, it may be metabolized into various metabolites through pathways such as the Maillard reaction during cooking processes .

Data

Research indicates that metabolites formed from this compound can also contribute to flavor profiles in heated foods .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid.
  • Odor: Characteristic nutty or roasted aroma.
  • Density: Ranges from approximately 0.967 to 0.987 g/cm³ depending on purity .

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and ether but less soluble in water.
  • Stability: Generally stable under normal storage conditions but may degrade under extreme heat or acidic conditions.
Applications

Scientific Uses

2,3,5-trimethylpyrazine-d9 is primarily utilized in:

  1. Flavor Studies: Its isotopic labeling allows researchers to trace metabolic pathways and interactions with other compounds during digestion.
  2. Food Industry: Used as a flavoring agent due to its appealing sensory properties.
  3. Analytical Chemistry: Employed in mass spectrometry and other analytical techniques to study flavor compounds' behavior in various matrices.

This compound's versatility makes it an essential component in both culinary applications and scientific research related to flavor chemistry.

Properties

Product Name

2,3,5-Trimethylpyrazine-d9

IUPAC Name

2,3,5-tris(trideuteriomethyl)pyrazine

Molecular Formula

C7H10N2

Molecular Weight

131.22 g/mol

InChI

InChI=1S/C7H10N2/c1-5-4-8-6(2)7(3)9-5/h4H,1-3H3/i1D3,2D3,3D3

InChI Key

IAEGWXHKWJGQAZ-GQALSZNTSA-N

Canonical SMILES

CC1=CN=C(C(=N1)C)C

Isomeric SMILES

[2H]C([2H])([2H])C1=CN=C(C(=N1)C([2H])([2H])[2H])C([2H])([2H])[2H]

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